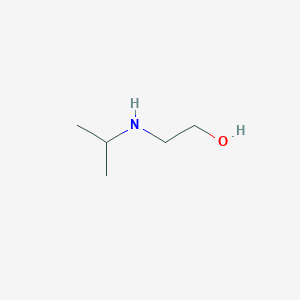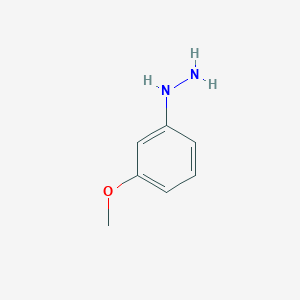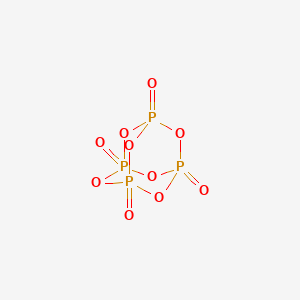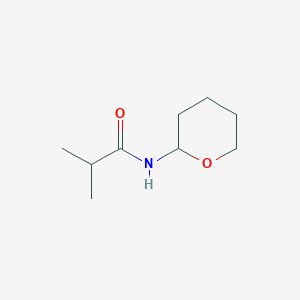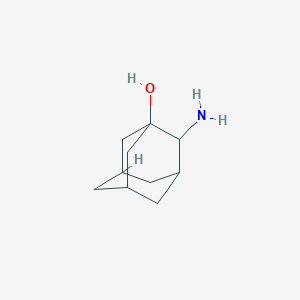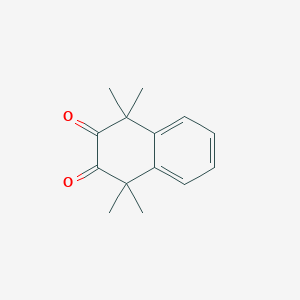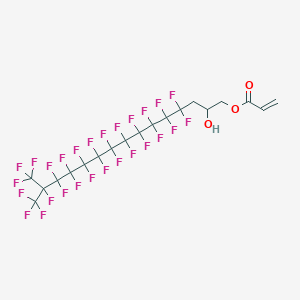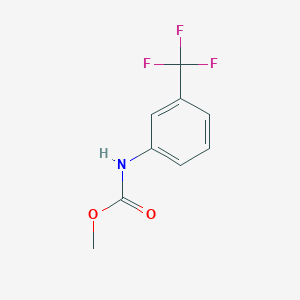
Methyl m-trifluoromethylcarbanilate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl m-trifluoromethylcarbanilate is a compound that falls within the broader category of trifluoromethylated organic compounds. These compounds are known for their diverse applications in materials science, agrochemistry, and the pharmaceutical industry. Approximately 10% of therapeutic drugs have a partially fluorinated moiety, highlighting the significance of fluorinated compounds in drug development .
Synthesis Analysis
The synthesis of trifluoromethylated compounds, such as Methyl m-trifluoromethylcarbanilate, often involves the use of trifluoromethyl carbanions. These carbanions can be generated through various methods, including the treatment of Me3SiCF3 with KF(s) and Ph3SnF catalyst, as described in the synthesis of trifluoromethylated azines . Another method for the synthesis of related compounds involves the use of methylsulfinyl carbanion in dimethyl sulfoxide, which can catalyze rapid permethylation reactions . Additionally, novel methods have been developed to synthesize methyl (4-trifluoromethoxy)phenylcarbamate and its analogues under mild conditions, which could be adapted for the synthesis of Methyl m-trifluoromethylcarbanilate .
Molecular Structure Analysis
The molecular structure of related trifluoromethyl compounds has been studied using various techniques. For instance, the gas phase structure of methyl trifluoromethanesulfonate was investigated using gas electron diffraction and quantum chemical calculations, revealing a gauche conformation . This type of structural analysis is crucial for understanding the conformational properties of Methyl m-trifluoromethylcarbanilate.
Chemical Reactions Analysis
Trifluoromethyl carbanions, which are key intermediates in the synthesis of Methyl m-trifluoromethylcarbanilate, are known to participate in various chemical reactions. For example, they can undergo nucleophilic oxidative substitution of hydrogen in azines . Electrophilic difluoro(phenylthio)methylation using bromodifluoro(phenylthio)methane and silver hexafluoroantimonate has also been reported, which could potentially be applied to the synthesis of Methyl m-trifluoromethylcarbanilate .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated compounds are influenced by the presence of the trifluoromethyl group. The stability of alpha-trifluoromethyl carbanions, for example, is affected by factors such as the hybridization of the orbital accommodating lone pair electrons and the electronic nature of the alpha-substituents . The effect of fluorination on the structure and configurational stability of alpha-sulfonyl carbanions has been studied, revealing that fluorine substitution significantly affects the structure and energy of these anions10. These findings are relevant to understanding the properties of Methyl m-trifluoromethylcarbanilate.
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl N-[3-(trifluoromethyl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)13-7-4-2-3-6(5-7)9(10,11)12/h2-5H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXWBPKDKRPCTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171801 |
Source


|
| Record name | Methyl m-trifluoromethylcarbanilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl m-trifluoromethylcarbanilate | |
CAS RN |
18584-93-5 |
Source


|
| Record name | Methyl m-trifluoromethylcarbanilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018584935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl m-trifluoromethylcarbanilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

